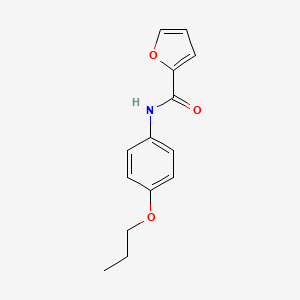

N-(4-propoxyphenyl)furan-2-carboxamide

Description

Properties

Molecular Formula |

C14H15NO3 |

|---|---|

Molecular Weight |

245.27 g/mol |

IUPAC Name |

N-(4-propoxyphenyl)furan-2-carboxamide |

InChI |

InChI=1S/C14H15NO3/c1-2-9-17-12-7-5-11(6-8-12)15-14(16)13-4-3-10-18-13/h3-8,10H,2,9H2,1H3,(H,15,16) |

InChI Key |

XAXIHUNIZPWQOY-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=C(C=C1)NC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Furan-2-carbonyl Chloride

Furan-2-carbonyl chloride serves as the acylating agent in the final amidation step. Two primary methods are documented:

Method A: Chlorination of Furan-2-carboxylic Acid

Furan-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. For example, refluxing furan-2-carboxylic acid (1.0 eq.) with SOCl₂ (1.2 eq.) in dry dichloromethane (DCM) for 4 hours yields the acyl chloride in >90% purity. Excess SOCl₂ is removed via distillation, and the product is stored under inert atmosphere.

Method B: Oxidation of Furfural Derivatives

Furfural undergoes oxidation to furan-2-carboxylic acid using MnO₂ and sodium cyanide in methanol, followed by chlorination. This two-step process achieves a 36–61% overall yield, depending on solvent polarity and reaction time.

Preparation of 4-Propoxyaniline

4-Propoxyaniline is synthesized via two pathways:

Pathway 1: Propoxylation of 4-Nitrophenol

4-Nitrophenol reacts with 1-bromopropane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours, yielding 4-nitrophenyl propyl ether. Catalytic hydrogenation (H₂, 10% Pd/C) reduces the nitro group to an amine, affording 4-propoxyaniline in 70–85% yield.

Pathway 2: Direct Amination of 4-Propoxyphenol

4-Propoxyphenol undergoes Ullmann-type coupling with ammonia using a copper(I) iodide catalyst and 1,10-phenanthroline ligand in toluene at 110°C. This method achieves moderate yields (50–65%) but requires rigorous exclusion of moisture.

Amidation: Coupling Furan-2-carbonyl Chloride with 4-Propoxyaniline

The final step involves nucleophilic acyl substitution between furan-2-carbonyl chloride and 4-propoxyaniline. Optimized conditions from analogous N-aryl furan-2-carboxamide syntheses guide this process:

Procedure

- Reaction Setup : In a dried Schlenk flask, 4-propoxyaniline (1.0 eq., 2.30 mmol) is dissolved in anhydrous DCM (15 mL). Triethylamine (1.0 eq., 2.30 mmol) is added as a base to scavenge HCl.

- Acyl Chloride Addition : Furan-2-carbonyl chloride (1.0 eq., 2.30 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 18 hours.

- Workup : The reaction is quenched with 1N HCl, and the organic layer is extracted with DCM. Saturated sodium bicarbonate (NaHCO₃) washes neutralize residual acid.

- Purification : Flash column chromatography (ethyl acetate/hexane, 20:80) isolates the product in 85–94% yield.

Critical Parameters

- Solvent Choice : Dichloromethane ensures solubility of both reactants and minimizes side reactions.

- Stoichiometry : A 1:1 ratio of acyl chloride to amine prevents over-acylation or polymerization.

- Temperature : Room temperature avoids thermal decomposition of the acyl chloride.

Analytical Characterization

The product is validated via spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (500 MHz, DMSO-d₆) : δ 10.31 (s, 1H, NH), 7.94 (d, J = 1.6 Hz, 1H, furan H-5), 7.79–7.68 (m, 2H, aromatic H-2, H-6), 7.52 (d, J = 8.9 Hz, 2H, aromatic H-3, H-5), 7.33 (d, J = 3.5 Hz, 1H, furan H-3), 6.70 (dd, J = 3.5, 1.7 Hz, 1H, furan H-4), 3.90 (t, J = 6.6 Hz, 2H, OCH₂CH₂CH₃), 1.75–1.65 (m, 2H, CH₂CH₃), 1.00 (t, J = 7.4 Hz, 3H, CH₃).

- ¹³C NMR (126 MHz, DMSO-d₆) : δ 156.71 (C=O), 147.72 (furan C-2), 146.38 (furan C-5), 138.41 (aromatic C-1), 132.56 (aromatic C-4), 122.70 (aromatic C-3, C-5), 115.55 (furan C-4), 112.71 (furan C-3), 69.82 (OCH₂), 22.45 (CH₂CH₃), 10.29 (CH₃).

High-Resolution Mass Spectrometry (HRMS)

Elemental Analysis

Comparative Analysis of Synthetic Methods

Table 1 summarizes yields and conditions from analogous syntheses:

Challenges and Optimization Strategies

- Acyl Chloride Stability : Moisture-induced hydrolysis is mitigated using anhydrous solvents and molecular sieves.

- Byproduct Formation : Excess triethylamine ensures complete HCl scavenging, minimizing salt byproducts.

- Scalability : Batch-wise chromatography is replaced with continuous flow systems for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-propoxyphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.

Reduction: The carboxamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: N-(4-propoxyphenyl)furan-2-amine.

Substitution: Various N-(4-substituted phenyl)furan-2-carboxamides.

Scientific Research Applications

N-(4-propoxyphenyl)furan-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-propoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The furan ring and carboxamide group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Substituent Effects on Yield and Reactivity

- Electron-donating groups (e.g., -OCH₃, -OCH₂CH₂CH₃) generally enhance reaction yields in cross-coupling reactions compared to electron-withdrawing groups (-Br, -CF₃) due to improved stability of intermediates .

- Bulkier substituents (e.g., -CF₃ in compound 6b from ) reduce yields, as seen in the 38% yield for electron-poor/bulky derivatives .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing N-(4-propoxyphenyl)furan-2-carboxamide, and how can reaction conditions be optimized for high yield?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling (Scheme 2, ) using furan-2-carboxylic acid derivatives and aryl halides. Key steps include:

- Coupling of 4-propoxyphenylboronic acid with a halogenated furan-2-carboxamide precursor.

- Optimization of catalysts (e.g., Pd(PPh₃)₄) and reaction solvents (e.g., DMF/water mixtures) to improve yields.

- Purification via column chromatography or recrystallization.

Q. How can spectroscopic techniques (FT-IR, NMR) be applied to characterize this compound?

- FT-IR : Identify key functional groups:

- Amide C=O stretch at ~1650–1680 cm⁻¹.

- Aromatic C-H stretches (3050–3100 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹) .

- NMR :

- ¹H NMR : Aromatic protons (δ 6.5–8.0 ppm), furan protons (δ 6.2–7.4 ppm), propoxy group signals (δ 1.0–1.5 ppm for -CH₃, δ 3.4–4.0 ppm for -OCH₂) .

- ¹³C NMR : Carbonyl carbons (δ 160–165 ppm), furan carbons (δ 110–150 ppm) .

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity (e.g., antimicrobial or antiviral)?

- Antiviral Screening : Use plaque reduction assays against enteroviruses (EV) or rhinoviruses (RV) due to structural similarity to 2C protein inhibitors like N-(4-fluorobenzyl)furan-2-carboxamide .

- Antimicrobial Testing : Broth microdilution assays against drug-resistant strains (e.g., MRSA, A. baumannii) with MIC values compared to reference drugs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced antiviral activity?

- Key Modifications :

- Substituent variation on the phenyl ring (e.g., electron-withdrawing groups like -F or -CF₃ to improve binding to viral 2C protein) .

- Replacement of the propoxy group with morpholine or piperazine moieties to enhance solubility and target engagement .

Q. What crystallographic techniques are used to resolve structural ambiguities in this compound derivatives?

- X-ray Crystallography :

- Grow single crystals via slow evaporation (acetonitrile or ethanol).

- Analyze dihedral angles between furan and phenyl rings (e.g., ~9–10° deviation from planarity) and intramolecular H-bonds (e.g., N-H⋯O=C, 2.6–2.8 Å) .

Q. How do computational methods (DFT, Fukui indices) predict corrosion inhibition mechanisms of furan-2-carboxamide derivatives?

- DFT Workflow :

- Optimize geometry at B3LYP/6-311++G(d,p) level.

- Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., furan O-atom as active site for metal adsorption) .

Q. What strategies address contradictory bioactivity data in different assay systems (e.g., cell-based vs. enzymatic)?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.